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2-(1H-benzimidazol-1-

yl)acetohydrazide

CAS No.: 97420-39-8

Cat. No.: B1270948

Get Quote

Executive Summary: The Pharmacophore Fusion
Strategy
In modern medicinal chemistry, the "molecular hybridization" strategy aims to overcome drug

resistance by covalently fusing two distinct pharmacophores into a single entity. This guide

analyzes the Benzimidazole-Hydrazone hybrid class.[1][2]

The Benzimidazole Core: A privileged scaffold acting as a bioisostere of purine nucleotides,

allowing it to interact promiscuously yet potently with enzymes like kinases and polymerases.

The Hydrazone Linker (

): Provides a flexible spacer with dual hydrogen-bonding capability (proton donor/acceptor)
and metal chelation potential, essential for binding to active site residues (e.g., Serine,
Threonine).
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This guide details the synthesis, mechanistic validation, and structure-activity relationships

(SAR) of these hybrids, specifically focusing on their antineoplastic and antimicrobial profiles.[3]

Chemical Rationale & Structural Biology
The synergy of this hybrid lies in its ability to target multiple biological pathways simultaneously

(polypharmacology).

The "Anchor and Latch" Model
Anchor (Benzimidazole): Interacts with hydrophobic pockets (e.g., the ATP-binding cleft of

kinases or the colchicine site of tubulin) via

stacking interactions.

Latch (Hydrazone): Forms hydrogen bonds with polar residues at the rim of the active site,

stabilizing the drug-target complex.

Anticancer Efficacy: The Tubulin/Kinase Axis
Recent studies (Yancheva et al., 2024) have identified benzimidazole-hydrazones as potent

Microtubule Destabilizing Agents (MDAs). Unlike taxanes which stabilize microtubules, these

hybrids often mimic colchicine, preventing tubulin polymerization.

Mechanism of Action: Tubulin Inhibition
The compounds bind to the colchicine-binding site at the interface of

- and

-tubulin dimers. This binding:

Prevents the curved-to-straight conformational change required for microtubule assembly.

Induces cell cycle arrest at the

phase.

Triggers apoptosis via the intrinsic mitochondrial pathway (upregulation of Bax,

downregulation of Bcl-2).
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Visualization: Signaling Cascade
The following diagram illustrates the downstream effects of benzimidazole-hydrazone binding.
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Caption: Mechanistic pathway of benzimidazole-hydrazones inducing apoptosis via tubulin

destabilization.[4]

Structure-Activity Relationship (SAR) - Anticancer
Data synthesized from recent literature (2020-2024) highlights specific substitution patterns:

Structural Feature Modification Biological Impact

Benzimidazole Ring (Pos 2) Methyl/Ethyl linker
Essential for flexibility; direct

attachment increases rigidity.

Benzimidazole Ring (Pos 5)

Electron-Withdrawing Groups

(Cl, F,

)

Increases potency by

enhancing lipophilicity and

metabolic stability.

Hydrazone Phenyl Ring 3,4,5-Trimethoxy

Critical: Mimics the

pharmacophore of Colchicine;

maximizes tubulin affinity.

Hydrazone Phenyl Ring 4-OH (Hydroxyl)

Enhances H-bonding but may

reduce permeability (better for

kinase targets).

Antimicrobial Spectrum: Targeting DNA Gyrase
Beyond oncology, these hybrids exhibit bactericidal activity, particularly against Gram-negative

strains like E. coli and P. aeruginosa.[2]

Mechanism: DNA Gyrase Inhibition
Benzimidazole-hydrazones act as ATP-competitive inhibitors of the DNA Gyrase B subunit. By

blocking the ATP-binding pocket, they prevent the supercoiling of bacterial DNA during

replication, leading to bacterial cell death.

Key SAR Findings (Antimicrobial)
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Electron-Withdrawing Groups (EWGs): A 5-nitro or 5-chloro group on the benzimidazole core

is statistically correlated with lower MIC (Minimum Inhibitory Concentration) values.

Hydrophobicity: N-alkylation (e.g., N-methyl) on the benzimidazole nitrogen often decreases

activity, suggesting the N-H proton is involved in critical binding interactions.

Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on high-impact

literature.

Chemical Synthesis Workflow
Objective: Synthesize 2-(substituted-benzylidene-hydrazinyl)-1H-benzimidazole.

Reagents:

o-Phenylenediamine (OPD)

Substituted Benzaldehyde

Hydrazine Hydrate (99%)

Ethanol (Absolute)

Glacial Acetic Acid (Catalyst)

Workflow Visualization:

Step 1: Cyclization
OPD + Formic Acid/Ester

Reflux 4-6h
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Benzimidazole

Step 2: Hydrazinolysis
+ Hydrazine Hydrate

Reflux 12h

Benzimidazole-2-
hydrazide

Step 3: Condensation
+ Aromatic Aldehyde

Cat. AcOH, Reflux 3-5h

Target Hybrid
(Precipitate)
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Caption: Three-step synthesis of benzimidazole-hydrazone hybrids via condensation.

Step-by-Step Protocol:
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Core Formation: Reflux o-phenylenediamine (10 mmol) with ethyl formate (or relevant

carboxylic acid) in ethanol for 6 hours. Cool and neutralize to precipitate the benzimidazole

ester.

Hydrazide Formation: Dissolve the intermediate in ethanol, add hydrazine hydrate (excess,

50 mmol), and reflux for 12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

Schiff Base Condensation: Dissolve the hydrazide (1 mmol) and the target aldehyde (1

mmol) in ethanol (20 mL). Add 2-3 drops of glacial acetic acid. Reflux for 4 hours.

Purification: The product usually precipitates upon cooling. Filter, wash with cold ethanol, and

recrystallize from ethanol/DMF.

Biological Assay: Tubulin Polymerization (In Vitro)
Objective: Quantify the inhibition of tubulin assembly.

Preparation: Use a Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure

porcine tubulin).

Control: Prepare Paclitaxel (stabilizer control) and Nocodazole (destabilizer control) at 3

.

Experimental: Dissolve the hybrid compound in DMSO. Add to the tubulin reaction buffer (80

mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

Measurement: Incubate at 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60

seconds for 60 minutes.

Analysis: Plot fluorescence vs. time. A reduction in

(slope of growth phase) compared to vehicle control indicates inhibition.

Computational Validation (Molecular Docking)
Before synthesis, candidates should be screened in silico.

Target PDBs:
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Tubulin-Colchicine Complex: 1SA0 or 4O2B

DNA Gyrase B: 1KZN

VEGFR-2: 4ASD

Protocol:

Ligand Prep: Minimize energy using DFT (B3LYP/6-31G*).

Grid Generation: Center grid box on the co-crystallized ligand (e.g., colchicine).

Docking: Use AutoDock Vina or Glide.

Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.

Selection Criteria: Binding affinity < -8.0 kcal/mol and presence of H-bonds with key

residues (e.g., Cys241 in Tubulin).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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